5,6,7,8-Tetrahydroisoquinoline-1,3-diol
Overview
Description
5,6,7,8-Tetrahydroisoquinoline is a heterocyclic compound . It is also referred to as Bz-tetrahydroisoquinoline . This compound has an empirical formula of C9H11N and a molecular weight of 133.19 .
Synthesis Analysis
The reduction of 5,6,7,8-tetrahydroisoquinoline with sodium in ethanol results in trans-decahydroquinolines . It has been used in the total synthesis of (±)-desoxycodeine-D . There are also multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydroisoquinoline consists of a tetrahydroisoquinoline core . The compound has a mono-isotopic mass of 133.089142 Da .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it undergoes reduction with sodium in ethanol to give trans-decahydroquinolines . It has also been used in the synthesis of 7,8-dihydroisoquinolin-5(6H)-one .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a refractive index of 1.545 (lit.) . The boiling point is 106-108 °C/13 mmHg (lit.) and the density is 1.03 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of Desoxycodeine-D
This compound has been used in the total synthesis of (±)-desoxycodeine-D, which is an opioid analgesic related to codeine .
Synthesis of Dihydroisoquinolinone
It is also utilized in the synthesis of 7,8-dihydroisoquinolin-5(6H)-one .
Anticancer and Antioxidant Agent
New derivatives of 5,6,7,8-tetrahydroisoquinolines have been synthesized with an expectation to act as anticancer and/or antioxidant agents .
Biological Activities Against Infective Pathogens and Neurodegenerative Disorders
Isoquinoline alkaloids, including tetrahydroisoquinolines, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mechanism of Action
Target of Action
It is known that tetrahydroisoquinolines (thiqs), a class of compounds to which 5,6,7,8-tetrahydroisoquinoline-1,3-diol belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a way that leads to a variety of biological effects .
Biochemical Pathways
Thiqs are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Safety and Hazards
Future Directions
The compound has garnered a lot of attention in the scientific community due to its diverse biological activities . It has been used in the synthesis of various alkaloids displaying multifarious biological activities . Therefore, it is expected that future research will continue to explore its potential applications in medicinal chemistry and drug discovery.
properties
IUPAC Name |
1-hydroxy-5,6,7,8-tetrahydro-2H-isoquinolin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-8-5-6-3-1-2-4-7(6)9(12)10-8/h5H,1-4H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBWBJZQFURZIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(NC(=O)C=C2C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716464 | |
Record name | 1-Hydroxy-5,6,7,8-tetrahydroisoquinolin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36556-02-2 | |
Record name | 1-Hydroxy-5,6,7,8-tetrahydroisoquinolin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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